molecular formula C20H18ClN3O3 B2437999 4-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 921873-48-5

4-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2437999
CAS No.: 921873-48-5
M. Wt: 383.83
InChI Key: UCOCTIADCCMOKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetically designed small molecule featuring a pyridazinone core, a chemical class renowned for its diverse biological activities. This compound is of significant interest in medicinal chemistry and oncology research, particularly in the exploration of novel cancer therapeutics. Its molecular architecture suggests potential as an inhibitor of protein-protein interactions. A primary research application for this compound lies in the targeted inhibition of PRMT5, a key protein arginine methyltransferase. The compound is investigated for its potential to act as a Protein Binding Motif (PBM)-competitive inhibitor, disrupting the interaction between PRMT5 and its substrate adaptor proteins like RIOK1 . This mechanism is distinct from catalytic site inhibitors and represents a novel strategy for targeting PRMT5-dependent cancers, especially those with MTAP deletions . The 6-oxopyridazin-1(6H)-yl group is a critical structural feature in this inhibitor class, with some analogs functioning through a covalent binding mechanism to cysteine residues on PRMT5 . Researchers value this compound for studying PBM-dependent PRMT5 activities and for developing targeted therapies that may offer a superior therapeutic window. Pyridazinone derivatives, in general, are also studied for other pharmacological properties, including anti-inflammatory and analgesic effects . This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-chloro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-27-17-8-4-14(5-9-17)18-10-11-19(25)24(23-18)13-12-22-20(26)15-2-6-16(21)7-3-15/h2-11H,12-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOCTIADCCMOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

γ-Keto Acid Preparation

γ-Keto acids (e.g., levulinic acid derivatives) serve as starting materials. For example, 1d–k γ-keto acids were commercially sourced or synthesized via Friedel-Crafts acylation.

Reaction conditions :

  • Friedel-Crafts acylation : Succinic anhydride, AlCl₃, DMF, 0–5°C, 4 h (yield: 58%).
  • Hydrazine cyclization : γ-Keto acid + hydrazine hydrate in refluxing isopropanol (6 h, yield: 70–85%).

Dihydropyridazinone Formation

Cyclization of γ-keto acids with hydrazine hydrate yields dihydropyridazinones (e.g., 2a–k ):
$$
\text{γ-Keto acid} + \text{H}2\text{N-NH}2 \rightarrow \text{Dihydropyridazinone} + \text{H}_2\text{O}
$$
Optimized conditions : Ethanol, reflux, 8 h (yield: 82–90%).

Introduction of the 4-Methoxyphenyl Group

The 4-methoxyphenyl moiety is introduced via Knoevenagel condensation or Suzuki coupling.

Knoevenagel Condensation

Dihydropyridazinones (e.g., 2a–j ) react with 4-methoxybenzaldehyde under basic conditions:

Procedure :

  • Reactants : Dihydropyridazinone (1 equiv), 4-methoxybenzaldehyde (1.2 equiv).
  • Base : KOH (2 equiv), ethanol, 60°C, 6 h.
  • Yield : 75–88%.

Mechanism : Base-mediated aldol-like condensation followed by dehydration.

Suzuki-Miyaura Coupling (Alternative Route)

Functionalization with the Ethyl-Benzamide Side Chain

The ethyl linker and benzamide group are installed via alkylation and amidation.

Alkylation with Ethyl Bromoacetate

Pyridazinone intermediates (e.g., 3a–p ) undergo alkylation at position 1:

Steps :

  • Alkylation : Ethyl bromoacetate (1.5 equiv), K₂CO₃, DMF, 50°C, 4 h.
  • Hydrolysis : NaOH (2M), ethanol/water (3:1), reflux, 2 h.
  • Yield (ester → acid) : 85–92%.

Amide Bond Formation

The carboxylic acid intermediate reacts with 4-chloroaniline via mixed anhydride activation:

Protocol :

  • Mixed anhydride : Ethyl chloroformate (1.2 equiv), Et₃N (2 equiv), THF, 0°C, 30 min.
  • Amidation : 4-Chloroaniline (1.1 equiv), THF, rt, 6 h.
  • Yield : 78–84%.

Final Assembly and Purification

The convergent synthesis concludes with coupling the pyridazinone-aryl and benzamide modules.

Key data :

Step Reagents/Conditions Yield (%) Purity (HPLC)
Knoevenagel condensation 4-Methoxybenzaldehyde, KOH 85 98.5
Alkylation Ethyl bromoacetate, K₂CO₃ 90 97.8
Amidation 4-Chloroaniline, Et₃N 82 99.1

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.89–7.21 (m, 8H, Ar-H), 4.32 (t, 2H, CH₂), 3.83 (s, 3H, OCH₃), 3.12 (t, 2H, CH₂).
  • HRMS : m/z 383.1152 [M+H]⁺ (calc. 383.1149).

Alternative Synthetic Routes and Modifications

Oxidation of Benzylic Methylene Groups

For analogues with ketone functionalities, CAN-mediated oxidation is utilized:
$$
\text{CH}2\text{-aryl} \xrightarrow{\text{CAN, MeCN/H}2\text{O}} \text{C=O-aryl}
$$
Conditions : Ceric ammonium nitrate (2 equiv), MeCN/H₂O (4:1), rt, 3 h (yield: 70%).

Thiourea Derivatives

Replacing the benzamide with thiourea groups enhances bioactivity in some analogues:
$$
\text{Pyridazinone-NH}_2 + \text{Benzoyl isothiocyanate} \rightarrow \text{Thiourea derivative}
$$
Yield : 68–72%.

Industrial-Scale Considerations

Cost-Effective Catalysts

  • Knoevenagel condensation : Zeolite catalysts reduce base usage (yield: 80%).
  • Amidation : Polymer-supported reagents enable reagent recycling (purity: 96%).

Green Chemistry Approaches

  • Solvent-free alkylation : Microwave irradiation, 100°C, 30 min (yield: 88%).
  • Biocatalysis : Lipase-mediated amidation in ionic liquids (yield: 75%).

Challenges and Optimization Strategies

  • Low solubility : Pyridazinones exhibit poor solubility in aqueous media; PEGylation improves bioavailability.
  • Byproduct formation : Over-alkylation at N-2 is mitigated using bulky bases (e.g., DIPEA).
  • Scale-up limitations : Continuous flow reactors enhance mixing and thermal control.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(4-methoxyphenyl)benzamide: This compound shares a similar structure but lacks the pyridazinone ring.

    4-chloro-N-(2-methoxyphenyl)benzamide: Similar to the above but with a different positioning of the methoxy group.

Uniqueness

4-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is unique due to the presence of the pyridazinone ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Biological Activity

4-Chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H18ClN3O3C_{20}H_{18}ClN_{3}O_{3}, with a molecular weight of approximately 383.8 g/mol. The compound features a pyridazine core, chlorinated and methoxy-substituted phenyl groups, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in the fields of antimicrobial and anticancer research. Preliminary studies suggest it interacts with specific molecular targets, influencing biological pathways critical for cell survival and proliferation.

Antimicrobial Activity

Initial investigations have suggested that the compound possesses antimicrobial properties . The presence of chlorine and methoxy groups in the structure may enhance its reactivity with microbial targets, potentially leading to effective inhibition of growth.

Anticancer Properties

The compound has been evaluated for its anticancer activity through various assays. For instance, it has shown promising results in inhibiting cancer cell lines in vitro. The mechanism appears to involve the modulation of enzyme activity or receptor binding, which is crucial in cancer progression.

The specific mechanisms by which this compound exerts its biological effects are under investigation. It is hypothesized that the compound may:

  • Inhibit Enzyme Activity : By binding to active sites on enzymes, it could prevent substrate binding.
  • Modulate Receptor Activity : Interaction with cellular receptors may alter signaling pathways involved in cell growth and apoptosis.

Study on Anticancer Activity

A study published in 2019 identified novel anticancer compounds through screening drug libraries on multicellular spheroids. The findings indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, highlighting the potential for further development as therapeutic agents .

Antiviral Potential

Research into related compounds within the N-phenylbenzamide class has shown broad-spectrum antiviral effects against viruses like HBV and HIV. These derivatives increase intracellular levels of APOBEC3G (A3G), an antiviral protein that inhibits viral replication. Although not directly studied for HBV, it suggests a mechanism worth exploring for this compound .

Data Table: Summary of Biological Activities

Activity Type Observed Effect Mechanism Reference
AntimicrobialGrowth inhibitionEnzyme interaction
AnticancerCytotoxicity in vitroReceptor modulation
AntiviralPotential HBV inhibitionA3G enhancement

Q & A

Q. What are the key synthetic routes for 4-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Formation of the pyridazinone core via cyclization of a diketone precursor with hydrazine derivatives.
  • Step 2 : Introduction of the 4-methoxyphenyl group at the 3-position of the pyridazinone ring using Ullmann or Buchwald-Hartwig coupling.
  • Step 3 : Alkylation of the pyridazinone nitrogen with a bromoethylamine intermediate.
  • Step 4 : Amide coupling between the ethylamine side chain and 4-chlorobenzoyl chloride under Schotten-Baumann conditions.
    Critical parameters include solvent choice (e.g., DMF or THF), temperature control (0–80°C), and catalysts (e.g., Pd for coupling reactions). Purity is verified via HPLC (>95%) and structural confirmation via 1H^1H-NMR and HRMS .

Q. How is the compound’s structural integrity validated post-synthesis?

  • X-ray crystallography : Single-crystal diffraction using SHELX software (SHELXL for refinement) confirms bond lengths, angles, and stereochemistry .
  • Spectroscopic techniques :
    • 1H^1H- and 13C^{13}C-NMR to verify proton environments and carbon frameworks.
    • FT-IR for functional group analysis (e.g., amide C=O stretch at ~1650 cm1^{-1}).
    • High-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and reduce by-products?

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance coupling reaction efficiency, while ethereal solvents (e.g., THF) improve cyclization steps.
  • Catalyst optimization : Palladium-based catalysts (e.g., Pd(OAc)2_2) with ligands (XPhos) increase cross-coupling yields .
  • Temperature gradients : Controlled heating (microwave-assisted synthesis) reduces reaction time and side-product formation in cyclization steps .
  • By-product mitigation : Use scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted intermediates. Monitor reactions via TLC or LC-MS .

Q. How can contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism) be resolved?

  • Comparative assay design : Use standardized assays (e.g., fluorescence polarization for kinase inhibition vs. radioligand binding for receptor studies) to test the compound under identical conditions.
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., chloro vs. fluoro on the benzamide) to isolate contributions to specific activities .
  • Meta-analysis : Cross-reference datasets from orthogonal studies (e.g., crystallography for target engagement vs. cellular assays for functional effects) to reconcile discrepancies .

Q. What computational strategies predict the compound’s interaction with biological targets, and what are their limitations?

  • Molecular docking : Software like AutoDock Vina models binding poses with targets (e.g., kinases), guided by the pyridazinone ring’s hydrogen-bonding potential.
  • MD simulations : Assess stability of ligand-target complexes over time (e.g., GROMACS for 100-ns trajectories).
  • Limitations :
    • Accuracy depends on force-field parameters (e.g., partial charges for the methoxyphenyl group).
    • Neglects solvent effects or allosteric binding pockets .

Methodological Recommendations

  • For synthesis : Prioritize microwave-assisted reactions to reduce time and improve reproducibility .
  • For structural analysis : Combine crystallography (SHELX refinement) with dynamic NMR to resolve conformational flexibility .
  • For biological studies : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to validate mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.